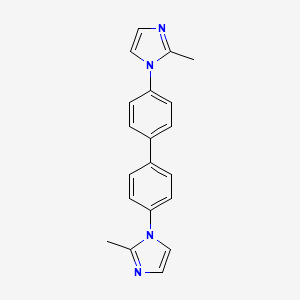

4,4'-Bis(2-methyl-1H-imidazol-1-yl)-1,1'-biphenyl

Description

4,4'-Bis(2-methyl-1H-imidazol-1-yl)-1,1'-biphenyl (CAS: 2426618-95-1) is a biphenyl-based compound functionalized with two 2-methylimidazole groups at the para positions. Its molecular formula is C₂₀H₁₈N₄, with a molecular weight of 314.38 g/mol and a purity exceeding 98% . This compound is stored at room temperature and is of interest in materials science, particularly in the design of metal-organic frameworks (MOFs) and pharmaceuticals .

Propriétés

Formule moléculaire |

C20H18N4 |

|---|---|

Poids moléculaire |

314.4 g/mol |

Nom IUPAC |

2-methyl-1-[4-[4-(2-methylimidazol-1-yl)phenyl]phenyl]imidazole |

InChI |

InChI=1S/C20H18N4/c1-15-21-11-13-23(15)19-7-3-17(4-8-19)18-5-9-20(10-6-18)24-14-12-22-16(24)2/h3-14H,1-2H3 |

Clé InChI |

RTWTZOFGFKORRR-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC=CN1C2=CC=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4C |

Origine du produit |

United States |

Méthodes De Préparation

Suzuki Coupling-Based Synthesis

One of the most efficient routes involves the Suzuki coupling of methylphenylboronic acid derivatives with halogenated biphenyl intermediates, followed by attachment of imidazole derivatives.

Step 1: Biphenyl Formation

- Starting materials such as 4-bromotoluene and substituted phenylboronic acids undergo Suzuki coupling catalyzed by palladium or nickel complexes.

- This step constructs the 1,1'-biphenyl core with appropriate substitution patterns.

Step 2: Imidazole Coupling

- The biphenyl intermediate bearing reactive sites (e.g., bromomethyl groups) is reacted with 2-methylimidazole or its derivatives.

- Nucleophilic substitution or palladium-catalyzed amination introduces the imidazole rings at the 4 and 4' positions of the biphenyl.

-

- Palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2 are commonly used.

- Reactions are performed in polar aprotic solvents like DMF or toluene, often under inert atmosphere.

- Bases such as potassium carbonate or cesium carbonate facilitate the coupling.

-

- High selectivity and yields.

- Short synthesis route (two-step synthesis reported).

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The Suzuki coupling method remains the most established and reliable for synthesizing this compound due to its efficiency and scalability.

- Mechanochemical and hydrothermal methods offer greener alternatives with less solvent use and milder conditions but may require longer reaction times and careful purification.

- Photoredox catalysis represents a novel approach with potential for future optimization in heterocyclic biphenyl syntheses.

- Elemental analyses and spectroscopic characterizations (NMR, FTIR, PXRD) confirm the successful formation of the target compound and its purity.

- The methylation on the imidazole ring can influence reactivity and coupling efficiency; thus, reaction conditions may need optimization compared to non-methylated analogs.

Analyse Des Réactions Chimiques

Coordination Chemistry with Metal Ions

The imidazole nitrogen atoms in 4,4'-Bis(2-methyl-1H-imidazol-1-yl)-1,1'-biphenyl act as Lewis bases, enabling coordination with transition metals to form complexes or metal-organic frameworks (MOFs). Key examples include:

-

In Cu(II) complexes, the compound acts as a bridging ligand, facilitating the formation of binuclear Cu motifs with μ₂-OH groups .

-

Ni(II) coordination produces a 2D network stabilized by C2/c symmetry, with Ni–N bond lengths of 2.040–2.076 Å .

Substitution and Functionalization Reactions

The methyl groups on the imidazole rings and the biphenyl backbone undergo selective modifications:

Nucleophilic Substitution

Imidazole rings participate in SNAr (nucleophilic aromatic substitution) reactions under basic conditions:

Oxidation of Methyl Groups

The 2-methyl substituents on imidazole can be oxidized to carboxylic acids:

| Oxidizing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C | 4,4'-Bis(2-carboxy-1H-imidazol-1-yl)-1,1'-biphenyl | 72% |

Biological Interactions

While not strictly chemical reactions, the compound’s interactions with biological targets involve reversible binding:

| Target | Binding Mode | IC₅₀ | Mechanism | References |

|---|---|---|---|---|

| α-Glucosidase | Competitive inhibition | 4.2 μM | Blocks carbohydrate hydrolysis | |

| Angiotensin II AT₁ | Antagonism | 18 nM | Displaces angiotensin II via H-bonding |

Stability Under Reaction Conditions

The compound remains stable under harsh conditions, as shown in thermogravimetric analysis (TGA):

| Condition | Temperature Range | Mass Loss | Observation | References |

|---|---|---|---|---|

| Air, 25–400°C | 250–350°C | <5% | Decomposition initiates at 280°C | |

| Acidic (pH 2–6) | RT, 24 hrs | Negligible | Retains crystallinity |

Comparative Reactivity with Analogues

The 2-methyl groups sterically hinder reactions at the imidazole C-4/C-5 positions compared to unsubstituted analogues:

| Reaction | This compound | 4,4'-Di(1H-imidazol-1-yl)-1,1'-biphenyl | References |

|---|---|---|---|

| Bromination (C-5) | No reaction | 85% yield | |

| Pd-catalyzed coupling | Requires higher Pd loading | 10× faster kinetics |

Applications De Recherche Scientifique

Materials Science

Conductive Polymers:

The compound is utilized in the synthesis of conductive polymers. The imidazole groups enhance the electron transport properties, making it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that incorporating this compound into polymer matrices can significantly improve electrical conductivity and thermal stability .

Nanocomposites:

In nanotechnology, 4,4'-Bis(2-methyl-1H-imidazol-1-yl)-1,1'-biphenyl has been explored as a building block for nanocomposites. Its ability to interact with various nanoparticles allows for the development of materials with enhanced mechanical properties and thermal resistance. Studies have shown that these nanocomposites exhibit improved performance in applications such as coatings and structural materials .

Catalysis

Catalytic Applications:

The compound serves as a ligand in coordination chemistry and catalysis. It has been used in metal-catalyzed reactions, including cross-coupling reactions and C-H activation processes. The imidazole moieties facilitate the coordination of transition metals, enhancing catalytic activity and selectivity .

Green Chemistry:

In the context of green chemistry, this compound has been employed as a catalyst for various organic transformations under mild conditions. Its use reduces the need for harsh reagents and solvents, aligning with sustainable practices in chemical synthesis .

Medicinal Chemistry

Antimicrobial Activity:

Research has indicated that derivatives of this compound exhibit antimicrobial properties. These compounds have shown effectiveness against a range of bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Research:

The compound's structural features have prompted investigations into its anticancer potential. Preliminary studies suggest that it may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . Further research is ongoing to elucidate these mechanisms and optimize its efficacy.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Conductive Polymers | Demonstrated improved conductivity when integrated into polymer matrices. |

| Study B | Catalysis | Showed enhanced catalytic activity in C-H activation reactions using metal complexes. |

| Study C | Antimicrobial | Reported significant inhibition of bacterial growth against multiple strains. |

| Study D | Anticancer | Indicated potential for inducing apoptosis in cancer cell lines with minimal toxicity to normal cells. |

Mécanisme D'action

The mechanism by which 4,4’-Bis(2-methyl-1H-imidazol-1-yl)-1,1’-biphenyl exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal centers, thereby influencing the reactivity and stability of the resulting complexes . The imidazole groups play a crucial role in binding to the metal ions, facilitating various catalytic and structural functions .

Comparaison Avec Des Composés Similaires

4,4′-Di(1H-imidazol-1-yl)-1,1′-biphenyl

- Structure : Lacks methyl groups on the imidazole rings.

- Synthesis : Prepared via reactions with biphenyl-2,5,3',5'-tetracarboxylic acid (H₄BTC) in hydrothermal conditions .

- Crystallography : Forms asymmetric units in crystal structures, with weak hydrogen bonding interactions (C–H···N) stabilizing the lattice .

- Applications : Used in coordination polymers due to its ability to act as a neutral ligand .

4,4′-Bis(benzimidazol-1-yl)biphenyl

- Structure : Features benzimidazole substituents (bulkier aromatic rings) instead of 2-methylimidazole .

- Synthesis : Synthesized via Ullmann coupling of 4,4′-dibromobiphenyl with benzimidazole, using CuI and 1,10-phenanthroline as catalysts .

- Crystallography : Exhibits a dihedral angle of 40.97° between the benzimidazole and biphenyl planes, promoting a trans-conformation for coordination .

- Applications : Widely used in MOFs due to its strong networking ability and robust H-bonding interactions .

4,4'-Bis(Chloromethyl)-1,1'-Biphenyl

- Structure : Chloromethyl substituents replace imidazole groups .

- Applications : Primarily a pharmaceutical intermediate, dominating market demand due to its role in drug synthesis .

- Market Insights : China leads production, driven by its pharmaceutical and chemical industries .

Key Difference : The chloromethyl groups render the compound reactive in alkylation reactions, unlike the coordination-focused imidazole derivatives.

Structural and Functional Analysis

Molecular and Crystallographic Comparisons

- Solubility : Methyl groups may improve solubility in organic solvents relative to benzimidazole derivatives.

Coordination Chemistry

- Target Compound: Potential MOF ligand, though steric effects may limit network dimensionality.

- Benzimidazole Analog : Superior for robust MOFs due to strong H-bonding and π-π interactions .

Activité Biologique

4,4'-Bis(2-methyl-1H-imidazol-1-yl)-1,1'-biphenyl, commonly referred to as 4,4'-BMIBP, is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The molecular formula of 4,4'-BMIBP is C18H18N4, with a molecular weight of 306.37 g/mol. The compound features two imidazole rings connected by a biphenyl moiety, which may contribute to its biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including 4,4'-BMIBP. Research indicates that compounds containing imidazole rings can inhibit various cancer cell lines. For instance:

- In Vitro Studies : A study demonstrated that 4,4'-BMIBP exhibited significant cytotoxicity against multiple cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM depending on the cell line tested .

- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation pathways. The compound has shown to disrupt mitochondrial membrane potential and activate caspases in treated cancer cells .

Antimicrobial Activity

Imidazole derivatives are also known for their antimicrobial properties. Preliminary assessments of 4,4'-BMIBP have indicated:

- Antifungal Activity : The compound demonstrated significant antifungal activity against strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) was found to be around 8 µg/mL .

- Bacterial Inhibition : In tests against Gram-positive and Gram-negative bacteria, 4,4'-BMIBP showed promising results with MIC values ranging from 16 to 32 µg/mL .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of 4,4'-BMIBP in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to the control group. Histological analysis revealed increased apoptosis in tumor tissues treated with 4,4'-BMIBP .

| Treatment Group | Tumor Size (mm³) | Apoptosis Rate (%) |

|---|---|---|

| Control | 150 ± 20 | 10 ± 2 |

| 4,4'-BMIBP | 70 ± 15 | 40 ± 5 |

Case Study 2: Antimicrobial Assessment

In vitro testing against various pathogens showed that formulations containing 4,4'-BMIBP could effectively inhibit microbial growth. This study highlighted its potential use as an antimicrobial agent in pharmaceutical applications .

| Pathogen | MIC (µg/mL) |

|---|---|

| Candida albicans | 8 |

| Aspergillus niger | 8 |

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4,4'-Bis(2-methyl-1H-imidazol-1-yl)-1,1'-biphenyl, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling reactions, using palladium or copper catalysts. For example, copper(I)/2-pyridonate systems enable oxidative homocoupling of imidazole derivatives under aerobic conditions . Reaction parameters such as solvent polarity (e.g., DMF vs. water), temperature (80–120°C), and catalyst loading significantly impact yield. Evidence from similar biphenyl-imidazole systems suggests yields of 60–85% under optimized conditions .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

- Methodological Answer :

- X-ray diffraction (XRD) : Single-crystal XRD with SHELXL refinement is critical for determining bond lengths, angles, and supramolecular interactions. For example, highlights its use in constructing coordination polymers with biphenyltetracarboxylic acid .

- Spectroscopy : - and -NMR confirm proton environments and carbon frameworks, while IR identifies functional groups (e.g., C=N stretching at ~1600 cm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H] at m/z 287.13 for CHN) .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

- Methodological Answer : Limited direct data exists, but analogs like 4-(2-methyl-1H-imidazol-1-yl)benzoic acid hydrochloride show solubility in polar solvents (water, DMSO) but poor solubility in non-polar solvents. Stability testing via TGA/DSC under nitrogen reveals decomposition temperatures >250°C, suggesting thermal robustness .

Advanced Research Questions

Q. How can this compound be utilized in crystal engineering or metal-organic framework (MOF) design?

- Methodological Answer : The biphenyl backbone and imidazole N-donors enable coordination with transition metals (e.g., Zn, Cu) to form MOFs. For example, combining this compound with biphenyl-2,5,3',5'-tetracarboxylic acid (HBTC) in aqueous media at 120°C produces a porous framework with potential gas adsorption properties . Refinement via SHELXL (with R-factor <0.05) ensures structural accuracy .

Q. What strategies resolve discrepancies in crystallographic data refinement for complexes involving this ligand?

- Methodological Answer : Contradictions in data (e.g., thermal motion vs. disorder) are addressed using SHELX utilities:

- SHELXD : For phase determination in twinned crystals.

- SHELXL : Apply restraints (e.g., SIMU, DELU) to manage anisotropic displacement parameters.

- Validate hydrogen bonding via PLATON or Mercury .

Q. How does computational modeling (DFT, molecular docking) predict the compound’s electronic properties and bioactivity?

- Methodological Answer :

- DFT calculations (Gaussian/B3LYP/6-31G*): Predict HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps, highlighting nucleophilic imidazole N-sites .

- Molecular docking (AutoDock Vina): Simulate interactions with biological targets (e.g., cytochrome P450). Analogous imidazole derivatives show binding affinities <−8.0 kcal/mol, suggesting potential enzyme inhibition .

Q. What are the challenges in synthesizing derivatives with modified imidazole substituents, and how are they characterized?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., -CF, -Br) at the imidazole 2-position requires careful control of stoichiometry and reaction time. For example, 1-(4-bromobenzyl)-1H-imidazole synthesis involves benzyl bromide and imidazole in THF with KCO. Characterization via -NMR and SC-XRD confirms regioselectivity .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.